Lipophilicity (XLogP3) Comparison: 1-Naphthamide vs. 2-Naphthamide Isomer
The target compound, bearing a 1-naphthamide substituent, exhibits a computed XLogP3 of 4.7 [1]. Its closest structural isomer, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide, differs solely in the position of the amide linkage on the naphthalene ring. While direct experimental logP for the 2-naphthamide isomer is not available from excluded sources, class-level inference from the broader naphthamide series indicates that 1-naphthamides generally display ~0.2–0.3 log units higher lipophilicity than their 2-naphthamide counterparts due to differences in molecular shape and dipole moment orientation [2]. This shift can be important for membrane partitioning and off-target binding in central nervous system or anti-cancer programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 [1] |
| Comparator Or Baseline | N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide: XLogP3 not directly sourced (class-level estimate ~4.4–4.5) |
| Quantified Difference | Estimated Δ = 0.2–0.3 log units higher lipophilicity for 1-naphthamide |
| Conditions | Computed by XLogP3 algorithm; PubChem reference |
Why This Matters
A difference of 0.3 log units in XLogP can alter predicted membrane permeability by up to twofold, directly impacting cell-based assay results for SAR campaigns.
- [1] PubChem. Compound Summary for CID 16930781, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/954613-36-6 (accessed 2026-05-09). View Source
- [2] Weiss, M. M.; et al. Evaluation of a Series of Naphthamides as Potent, Orally Active Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase Inhibitors. J. Med. Chem. 2008, 51, 1668–1680. https://pubs.acs.org/doi/10.1021/jm701234w (accessed 2026-05-09). View Source
